molecular formula C10H9NO2S B086908 Naphthalene-1-sulfonamide CAS No. 89456-57-5

Naphthalene-1-sulfonamide

Cat. No.: B086908
CAS No.: 89456-57-5
M. Wt: 207.25 g/mol
InChI Key: ZFIFHAKCBWOSRN-UHFFFAOYSA-N
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Description

Naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to the first position of a naphthalene ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1-sulfonamide can be synthesized through several methods. One common approach involves the sulfonation of naphthalene followed by the introduction of an amine group. The process typically involves the following steps:

    Sulfonation: Naphthalene is treated with sulfuric acid to form naphthalene-1-sulfonic acid.

    Amidation: The naphthalene-1-sulfonic acid is then reacted with ammonia or an amine to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation and amidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction temperatures are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Medicinal Applications

1.1 Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of FABP4, a protein involved in lipid metabolism and inflammation. These compounds are being investigated for their therapeutic potential in treating metabolic disorders such as diabetes and atherosclerosis. A study demonstrated that specific derivatives (e.g., 16dk and 16do) significantly improved glucose and lipid metabolism in obese diabetic mice, indicating promising avenues for drug development aimed at immunometabolic diseases .

1.2 Development of Anticancer Agents

This compound derivatives have also been explored for their anticancer properties. For instance, a crystalline form of a derivative was developed as a potential anticancer agent, showing efficacy against various cancer cell lines. The synthesis of these compounds often involves modifying the sulfonamide group to enhance biological activity and selectivity towards cancer cells .

Material Science Applications

2.1 Organic Light-Emitting Diodes (OLEDs)

In material science, this compound derivatives have been utilized as blue fluorescent dopants in OLEDs. Their unique photophysical properties allow them to enhance the efficiency and color purity of light-emitting devices, making them valuable in the development of advanced display technologies .

2.2 Fluorogenic Receptor Molecules

The compound has been studied for its role in developing fluorogenic receptor molecules, which have potential applications in analytical chemistry. These receptors can be used to detect specific ions or molecules, contributing to advancements in sensor technology .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene sulfonyl chloride with amines or amino acids under various conditions to yield diverse derivatives. Characterization methods such as NMR spectroscopy, FT-IR, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Table 1: Synthesis Overview of this compound Derivatives

Compound NameStarting MaterialsReaction ConditionsYield (%)
16dkNaphthalene sulfonyl chloride + AminesReflux in DMF85
16doNaphthalene sulfonyl chloride + AminesReflux in THF90
Hybrid CompoundNaphthalene sulfonyl chloride + BenzocaineRoom temperature75

Case Studies

Case Study 1: FABP4 Inhibition

A detailed investigation into this compound derivatives revealed their mechanism as FABP4 inhibitors through structure-based design strategies. The binding affinities were assessed using isothermal titration calorimetry, demonstrating that these compounds could effectively modulate metabolic pathways .

Case Study 2: OLED Applications

Research on the application of this compound in OLEDs highlighted its effectiveness as a dopant, leading to increased brightness and improved color emission characteristics compared to traditional materials .

Mechanism of Action

The mechanism of action of naphthalene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme regulation.

Comparison with Similar Compounds

    Naphthalene-2-sulfonamide: Similar structure but with the sulfonamide group at the second position.

    Benzene sulfonamide: A simpler structure with a single benzene ring.

    Toluene sulfonamide: Contains a methyl group attached to the benzene ring.

Uniqueness: Naphthalene-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its naphthalene ring system provides a rigid framework that can interact with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

Naphthalene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a naphthalene ring. These compounds have been studied for their antibacterial properties and potential applications in treating various diseases.

  • Inhibition of Fatty Acid Binding Protein 4 (FABP4) :
    • This compound derivatives have been identified as potent inhibitors of FABP4, which plays a crucial role in lipid metabolism and inflammatory processes. The inhibition of FABP4 presents a therapeutic target for conditions such as diabetes and atherosclerosis. Structure-based design strategies have yielded derivatives that exhibit strong binding affinities to FABP4, with some showing metabolic stability in liver microsomes .
  • Antiparasitic Activity :
    • Recent studies have demonstrated the effectiveness of naphthalene sulfonamides against Leishmania, the causative agent of leishmaniasis. Two specific derivatives were shown to inhibit Leishmania tarentolae promastigotes with IC50 values significantly lower than benchmark compounds, indicating their potential as new treatments for this parasitic disease .
  • Antimicrobial Properties :
    • The antimicrobial efficacy of this compound derivatives has also been explored. Various studies indicate that these compounds exhibit activity against a range of bacterial strains, contributing to their potential use as broad-spectrum antibiotics .

Case Study 1: Inhibition of FABP4

A study published in 2018 focused on the discovery of this compound derivatives as selective FABP4 inhibitors. The research utilized X-ray crystallography and isothermal titration calorimetry to elucidate the binding interactions within the FABP4 active site. Compounds such as 16dk and 16do not only inhibited FABP4 but also improved glucose and lipid metabolism in vivo, showcasing their therapeutic potential for metabolic disorders .

Case Study 2: Treatment of Leishmaniasis

In a structure–activity relationship (SAR) study involving naphthalene sulfonamides, researchers identified two novel compounds that demonstrated significant antiparasitic activity against Leishmania. The findings highlighted the compounds' IC50 values, which were markedly lower than existing treatments, thus paving the way for new therapeutic strategies against leishmaniasis .

Data Table: Biological Activities of this compound Derivatives

Compound NameTargetActivity TypeIC50 Value (μM)Reference
This compound derivative 16dkFABP4InhibitionNot specified
This compound derivative 16doFABP4InhibitionNot specified
N-(2′-chlorophenyl)-1-naphthalene sulfonamideLeishmania tarentolaeAntiparasitic9.5
3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acidLeishmania tarentolaeAntiparasitic7.4

Properties

IUPAC Name

naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFHAKCBWOSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50237723
Record name Naphthalenesulfonamide
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-25-7, 89456-57-5
Record name 1-Naphthalenesulfonamide
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Record name Naphthalenesulfonamide
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Record name Naphthalene-1-sulfonamide
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Record name naphthalene-1-sulfonamide
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Record name NAPHTHALENE-1-SULFONAMIDE
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Synthesis routes and methods I

Procedure details

Following a procedure similar to that for the preparation of 16a, intermediate 3a (50 mg, 0.117 mmol) and 1-napthylene sulfonyl chloride (39.8 mg, 0.176 mmol) yielded 21.7 mg (30.0%) of 1-napthalene sulfonamide intermediate 30a. MS (ESI) 617.0 (M+H+).
Name
30a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
16a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
intermediate 3a
Quantity
50 mg
Type
reactant
Reaction Step Two
[Compound]
Name
1-napthylene sulfonyl chloride
Quantity
39.8 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ammonia was passed (for 5 min) into a stirred solution of 1-naphthalenesulfonyl chloride (5.0 g, 22 mmol) and anhydrous Et2O (400 ml) at -78°. The resulting mixture was stirred at -78° for 1 hr, allowed to warm to room temperature, and stirred overnight. The Et2O was removed under vacuum to leave a white powder which was washed with water and dried under vacuum to give 3.2 g (70%) of the title compound as a white powder, m.p. 152°-153° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Naphthalene-1-sulfonamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Naphthalene-1-sulfonamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Naphthalene-1-sulfonamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Naphthalene-1-sulfonamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Naphthalene-1-sulfonamide
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Naphthalene-1-sulfonamide

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